3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
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Overview
Description
“3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea” is a synthetic organic compound that features a cyclohexyl group, a pyridin-2-ylmethyl group, and a thiophen-3-ylmethyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea” typically involves the following steps:
Formation of the Urea Backbone: The urea backbone can be synthesized by reacting an isocyanate with an amine under mild conditions.
Attachment of Functional Groups: The cyclohexyl, pyridin-2-ylmethyl, and thiophen-3-ylmethyl groups can be introduced through nucleophilic substitution reactions or via coupling reactions using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
“3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea” can undergo various chemical reactions, including:
Oxidation: The thiophen-3-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridin-2-ylmethyl group can be reduced to form piperidine derivatives.
Substitution: The cyclohexyl group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea” would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-(pyridin-2-ylmethyl)urea: Lacks the thiophen-3-ylmethyl group.
3-Cyclohexyl-1-(thiophen-3-ylmethyl)urea: Lacks the pyridin-2-ylmethyl group.
1-(Pyridin-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea: Lacks the cyclohexyl group.
Uniqueness
The presence of all three functional groups (cyclohexyl, pyridin-2-ylmethyl, and thiophen-3-ylmethyl) in “3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea” provides a unique combination of properties that can be exploited for specific applications, making it distinct from its similar counterparts.
Properties
IUPAC Name |
3-cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-18(20-16-6-2-1-3-7-16)21(12-15-9-11-23-14-15)13-17-8-4-5-10-19-17/h4-5,8-11,14,16H,1-3,6-7,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGMKRFDFVAVIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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